molecular formula C13H21N3O B2841189 N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine CAS No. 2200689-72-9

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2841189
CAS No.: 2200689-72-9
M. Wt: 235.331
InChI Key: ZPZUKVRAWYZNCA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a dimethylamino group and a 6-methylpyrazin-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Intermediate: The starting material, cyclohexanone, undergoes a reaction with dimethylamine in the presence of a reducing agent such as sodium borohydride to form N,N-dimethylcyclohexanamine.

    Introduction of the Pyrazinyl Group: The intermediate is then reacted with 6-methylpyrazin-2-ol in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the pyrazinyl group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclohexanamine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine: Unique due to its specific substitution pattern.

    N,N-dimethyl-2-[(5-methylpyrazin-2-yl)oxy]cyclohexan-1-amine: Similar structure but with a different position of the methyl group on the pyrazine ring.

    N,N-dimethyl-2-[(6-chloropyrazin-2-yl)oxy]cyclohexan-1-amine: Chlorine substitution instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-2-(6-methylpyrazin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-8-14-9-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZUKVRAWYZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCCCC2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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